molecular formula C12H9ClFNO3 B1621741 Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 70458-93-4

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1621741
CAS No.: 70458-93-4
M. Wt: 269.65 g/mol
InChI Key: VLOYRWBXBBOLJW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is an organic compound known for its significant role in pharmaceutical research and development. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is often used as an intermediate in the synthesis of various medicinal compounds, particularly antibiotics like levofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethylamine with tartaric acid to form ethyl acetate salt and sodium chloride. This is followed by the reaction of a fluorinated compound with 3,5-dichloro-2,4-dinitrobenzaldehyde to produce the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Serves as an intermediate in the synthesis of antibiotics like levofloxacin, which is used to treat bacterial infections.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

    Levofloxacin: A widely used antibiotic that is a direct derivative of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Moxifloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both chlorine and fluorine atoms, which contribute to its potent biological activity and its role as a precursor in the synthesis of highly effective antibiotics .

Properties

IUPAC Name

ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOYRWBXBBOLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990658
Record name Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70458-93-4, 75073-15-3
Record name 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
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Record name 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoroaniline (1.46 g) and diethyl ethoxymethylene malonate (2.16 g) was heated at 120°-130° C. After 2 hours, the resulting ethanol was evaporated off. The residue was added to diphenyl ether (50 ml) and refluxed for 1 hour. After the solution cooled, the resulting precipitate was filtered, washed with benzene, and dried. The solid was recrystallized from N,N-dimethylformamide (DMF) to give 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester (3.2 g).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

When R1 in formula I is a vinyl group, the compounds according to the invention can be prepared by either of two processes depending on whether the vinyl substituent in the 1-position is introduced at the beginning of the synthesis process (process A) or at the end of the process (process B). The reaction schemes below show the stages of these two processes for the case where X in formula I is fluorine. The two methods use 7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline (V) as an intermediate. The intermediate V is obtained by the alkylation of 7-chloro-3-ethoxycarbonyl-6-fluoro-4-oxo-1,4-dihydro-quinoline (IV) with a 2-halogeno-ethanol XCH2 --CH2OH, in which X is a halogen atom, in the presence of a base, for example a neutral alkali metal carbonate. The reaction is suitably carried out at a temperature of from 100° to 120° C., preferably in dimethylformamide (DMF). For each mole of the ester IV, in solution in 5 to 10 times its weight of DMF, an excess of alkali metal carbonate (2 to 3 moles) and an excess of halogeno-ethanol (4 moles) are preferably used. The reaction is complete when the pH of the reaction medium becomes neutral, which, when using bromoethanol, is generally obtained after 4 hours of heating. When chloroethanol is used as the alkylation agent, it is preferred to carry out the reaction in the presence of an alkali metal bromide, such as potassium bromide, in order to increase the reaction rate, the bromide suitably being used in a proportion of 0.1 to 1.0 mole per mole of chloroethanol. After concentration under reduced pressure and dilution with water, the ester V, m.p. 202° C., precipitates; it is then dried and recrystallised, from a suitable solvent. ##STR13##
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 30 gallon stainless steel unit, 55 L of Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) was stirred and heated at reflux (253°-257° C.) for one hour. To this was added a solution of 31.3 kg diethyl (3-chloro-4-fluorophenyl)aminomethylenepropanedioate in 10 L Dowtherm A held at 94°-98° C. The addition was effected over a period of four hours so that reflux of the reaction mixture was maintained. The reaction mixture was then allowed to cool and crystallization of the product began. After the temperature had reached 28°-30° C., the solid product was collected on a ceramic filter and washed with 2×9 L dimethylformamide (DMF). The damp filter cake was added to 65 L DMF in a 30 gallon kettle. The resulting slurry was heated at 90°-95° C. for 30 minutes and then cooled to 40° C. The solid was collected on a ceramic filter, washed with 2×8 L DMF and dried at 60° C. for 24 hours to give 23.8 kg ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate containing about 10% of the 5-chloro-6-fluoro isomer as indicated by NMR spectra.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl and diphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 L
Type
solvent
Reaction Step One
Quantity
31.3 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 4
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

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